Depropylamino Chloro Propafenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

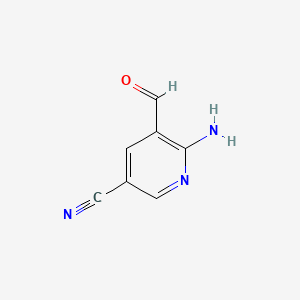

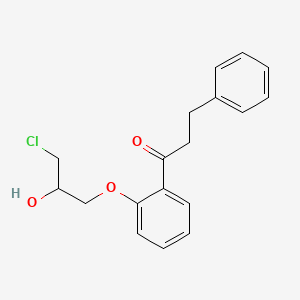

Depropylamino Chloro Propafenone is a chemical compound with the formula C18H19ClO3 . It is an impurity of Propafenone , which is a Class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

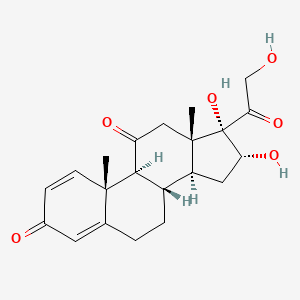

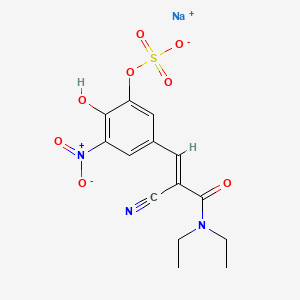

Molecular Structure Analysis

The molecular structure of Depropylamino Chloro Propafenone includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 42 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether (aromatic) .Scientific Research Applications

Endothelin Receptor Research

Depropylamino Chloro Propafenone has been found to have applications in the research of Endothelin Receptors . These receptors play a crucial role in cardiovascular physiology and pathophysiology, making this compound potentially useful in cardiovascular disease research.

GCGR (Glucagon Receptor) Research

This compound has been used in the research of Glucagon Receptors (GCGR) . GCGR plays a significant role in glucose metabolism and homeostasis. Therefore, Depropylamino Chloro Propafenone could be beneficial in metabolic disease research.

GLP (Glucagon-Like Peptide) Receptor Research

Depropylamino Chloro Propafenone has been used in the research of Glucagon-Like Peptide (GLP) Receptors . These receptors are involved in the regulation of insulin secretion, making this compound potentially useful in diabetes research.

Histone Methyltransferase Research

This compound has been found to have applications in the research of Histone Methyltransferases . These enzymes are involved in the modification of histones, which play a crucial role in gene expression. Therefore, Depropylamino Chloro Propafenone could be beneficial in cancer research.

Somatostatin Receptor Research

Depropylamino Chloro Propafenone has been used in the research of Somatostatin Receptors . These receptors are involved in the regulation of growth hormone release, making this compound potentially useful in neurological disease research.

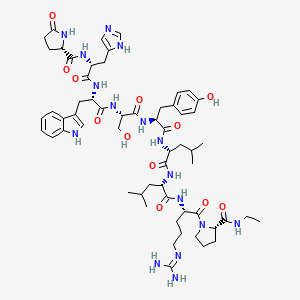

Peptide Screening

Depropylamino Chloro Propafenone has been used in peptide screening . This is a research tool that pools active peptides primarily by immunoassay. Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mechanism of Action

Target of Action

Depropylamino Chloro Propafenone, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the excitation of the cells, which is necessary for the contraction of the heart muscle.

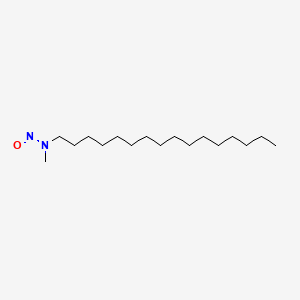

Mode of Action

Depropylamino Chloro Propafenone acts by inhibiting sodium channels . This restricts the entry of sodium into cardiac cells, resulting in reduced excitation . The compound also has weak beta-blocking activity .

Biochemical Pathways

The inhibition of sodium channels by Depropylamino Chloro Propafenone affects the action potential of the cardiac cells . This leads to a decrease in the excitability of the cells, which can help to control abnormal heart rhythms .

Pharmacokinetics

Depropylamino Chloro Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The drug undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life is 5 to 8 hours in most patients .

Result of Action

The result of Depropylamino Chloro Propafenone’s action is the prolongation of the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Action Environment

The action of Depropylamino Chloro Propafenone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It is mainly metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . Polymorphisms in these enzymes can lead to variations in the drug’s pharmacokinetics and response . Therefore, genetic factors and drug-drug interactions can significantly influence the action, efficacy, and stability of Depropylamino Chloro Propafenone .

Safety and Hazards

properties

IUPAC Name |

1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNQYFAIUPNYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Depropylamino Chloro Propafenone | |

CAS RN |

165279-79-8 |

Source

|

| Record name | Depropylamino chloro propafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPROPYLAMINO CHLORO PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.